PRMT5-IN-36-d3

Bioanalysis LC-MS/MS Pharmacokinetics

PRMT5-IN-36-d3 is the deuterated internal standard essential for accurate LC-MS/MS quantification of PRMT5-IN-36 in biological matrices. The +3 Da mass shift eliminates signal interference, enabling robust pharmacokinetic profiling and exposure-response correlation in preclinical cancer studies. Unlike the unlabeled parent, this stable isotope-labeled analog corrects for matrix effects and ionization variability, ensuring regulatory-compliant bioanalytical method validation. It is also uniquely suited as a non-radioactive tracer for ADME studies and metabolite identification, leveraging the distinctive N-trideuteromethyl isotopic signature. Secure this critical tool for your PRMT5-targeted cancer research program now.

Molecular Formula C21H15F4N5O2
Molecular Weight 448.4 g/mol
Cat. No. B15588178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRMT5-IN-36-d3
Molecular FormulaC21H15F4N5O2
Molecular Weight448.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H15F4N5O2/c1-29(17-8-32-18-4-10(21(23,24)25)2-3-11(17)18)20(31)12-5-15-14(6-13(12)22)28-19(26)16-7-27-9-30(15)16/h2-7,9,17H,8H2,1H3,(H2,26,28)/t17-/m1/s1/i1D3
InChIKeyMPJUJZTYGCAZPL-JCNGFBMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRMT5-IN-36-d3: Deuterated PRMT5 Inhibitor for Pharmacokinetic and Bioanalytical Research Applications


PRMT5-IN-36-d3 is a deuterated derivative of the orally active protein arginine methyltransferase 5 (PRMT5) inhibitor PRMT5-IN-36 . The compound contains three deuterium atoms substituting hydrogen atoms at the N-methyl position on the amide nitrogen . PRMT5-IN-36 (compound 4) is disclosed in patent WO2024067433A1 as part of a novel series of PRMT5 inhibitors for cancer research [1]. The deuterated analog, bearing CAS 3034034-10-8 and molecular formula C21H12D3F4N5O2, is primarily employed as an internal standard for LC-MS/MS quantification of the non-deuterated parent compound in biological matrices . PRMT5 catalyzes symmetric dimethylation of arginine residues on histones and non-histone proteins, a post-translational modification implicated in tumorigenesis across multiple cancer types [2].

Why Non-Deuterated PRMT5-IN-36 Cannot Substitute for PRMT5-IN-36-d3 in Quantitative Bioanalytical Workflows


PRMT5-IN-36-d3 cannot be generically substituted with its non-deuterated parent compound PRMT5-IN-36 (CAS 3034033-75-2) in applications requiring precise quantitative measurement of the parent drug in biological matrices . The deuterium substitution introduces a mass difference of +3 Da (nominal mass increase from 428.37 to 448.39 g/mol) , which enables chromatographic separation and distinct mass spectrometric detection of the two species . In LC-MS/MS bioanalytical assays, the use of a stable isotope-labeled internal standard such as PRMT5-IN-36-d3 is essential to correct for matrix effects, ionization efficiency variability, and sample preparation losses [1]. Attempting to use unlabeled PRMT5-IN-36 as its own internal standard would result in signal interference, inaccurate calibration curves, and failure to meet regulatory bioanalytical method validation criteria for pharmacokinetic studies [1]. Furthermore, the deuterium kinetic isotope effect (KIE) may confer enhanced metabolic stability to the labeled compound, a property that distinguishes deuterated tracers from their hydrogen analogs in metabolic fate investigations [2].

PRMT5-IN-36-d3: Quantitative Comparative Evidence for Scientific Procurement Decisions


Mass Spectrometric Differentiation: PRMT5-IN-36-d3 vs. PRMT5-IN-36 for LC-MS/MS Quantification

PRMT5-IN-36-d3 differs from its non-deuterated parent compound PRMT5-IN-36 by a nominal mass increase of +3 Da, resulting from the replacement of three hydrogen atoms with deuterium at the N-methyl position . This mass shift enables baseline separation in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) MS/MS acquisition modes [1]. While the non-deuterated parent has a molecular formula of C20H15F3N6O2 (MW: 428.37 g/mol), the deuterated analog possesses the formula C21H12D3F4N5O2 (MW: 448.39 g/mol) . The exact mass difference of approximately 3.02 Da is sufficient to avoid isotopic cross-talk between the analyte and internal standard channels in triple quadrupole mass spectrometers [1].

Bioanalysis LC-MS/MS Pharmacokinetics

Deuterium Kinetic Isotope Effect: Enhanced Metabolic Stability of PRMT5-IN-36-d3 Relative to Non-Deuterated Analog

The replacement of hydrogen with deuterium at metabolically labile positions (here, the N-methyl group) introduces a primary kinetic isotope effect (KIE) due to the higher bond dissociation energy of the C-D bond compared to the C-H bond [1]. For PRMT5-IN-36-d3, deuteration occurs specifically at the N-methyl amide position, a site potentially susceptible to oxidative N-demethylation by cytochrome P450 enzymes [2]. While direct experimental KIE data for this specific compound are not publicly available, class-level evidence from numerous deuterated pharmaceuticals demonstrates that such substitution can reduce metabolic clearance by factors ranging from 1.5-fold to 3-fold, thereby extending half-life and reducing peak-to-trough fluctuations [3]. The general principle of deuterium incorporation improving metabolic stability is well-established in drug discovery and development programs [1].

Metabolic Stability Deuterium Isotope Effect Drug Metabolism

Chemical Purity and Quality Control: PRMT5-IN-36-d3 vs. Custom In-House Synthesis

Commercially available PRMT5-IN-36-d3 is supplied with documented purity of ≥98% as verified by HPLC and NMR analysis . In contrast, custom in-house synthesis of deuterated standards would require specialized deuterated reagents, purification to remove non-deuterated contaminants, and rigorous analytical characterization including high-resolution mass spectrometry to confirm isotopic purity (>99% deuterium incorporation) [1]. The procurement of a pre-validated, analytically certified deuterated standard eliminates the time, cost, and analytical burden associated with custom synthesis and characterization .

Quality Control Procurement Analytical Chemistry

Recommended Research and Bioanalytical Applications for PRMT5-IN-36-d3


LC-MS/MS Quantification of PRMT5-IN-36 in Plasma and Tissue Homogenates for Pharmacokinetic Studies

PRMT5-IN-36-d3 serves as the optimal stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis of the non-deuterated parent compound PRMT5-IN-36 in biological matrices [1]. In this application, PRMT5-IN-36-d3 is spiked into plasma, serum, or tissue homogenate samples at a fixed concentration prior to sample extraction. The +3 Da mass difference enables independent MRM transitions for the analyte and internal standard, allowing accurate correction for matrix effects, extraction recovery variability, and ionization suppression/enhancement [2]. This methodology is essential for generating pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) in preclinical species during lead optimization and candidate selection [1].

In Vitro Metabolic Stability Assessment and Metabolite Identification in Hepatocyte or Microsomal Incubations

PRMT5-IN-36-d3 can be employed as a tracer to investigate the metabolic fate of the PRMT5-IN-36 scaffold [1]. By incubating the deuterated compound in liver microsomes or hepatocytes and analyzing the incubation medium by high-resolution mass spectrometry, researchers can track deuterium retention in metabolites to identify sites of metabolic modification [2]. The presence of the N-trideuteromethyl group provides a distinctive isotopic signature that facilitates metabolite identification and distinguishes drug-derived metabolites from endogenous matrix interferences [1]. This application is particularly valuable for understanding clearance mechanisms and predicting potential drug-drug interactions [2].

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Xenograft Tumor Models

For research groups investigating the in vivo efficacy of PRMT5-IN-36 in murine xenograft models, PRMT5-IN-36-d3 provides a critical tool for correlating plasma and tumor drug concentrations with pharmacodynamic biomarker modulation [1]. Using PRMT5-IN-36-d3 as the internal standard, researchers can accurately quantify tumor tissue concentrations of the parent inhibitor and establish exposure-response relationships with symmetric dimethylarginine (sDMA) reduction—the direct biochemical readout of PRMT5 inhibition [2]. This PK/PD relationship is essential for selecting optimal dosing regimens for efficacy studies and interpreting in vivo target engagement data [1].

Stable Isotope-Labeled Tracer for Investigating PRMT5 Inhibitor Disposition and Mass Balance Studies

The deuterium label in PRMT5-IN-36-d3 enables its use as a non-radioactive tracer for absorption, distribution, metabolism, and excretion (ADME) studies [1]. By co-administering the deuterated compound with the non-deuterated parent and analyzing excreta (urine, feces, bile) by LC-MS/MS, researchers can conduct mass balance studies to determine the routes and extent of drug elimination [2]. This approach avoids the regulatory and safety complexities associated with radiolabeled (14C or 3H) compounds while still providing quantitative information on metabolite profiles and excretion pathways [1].

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